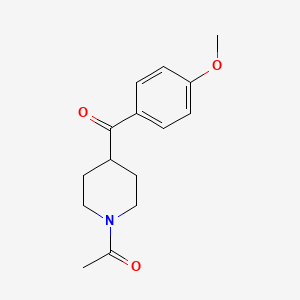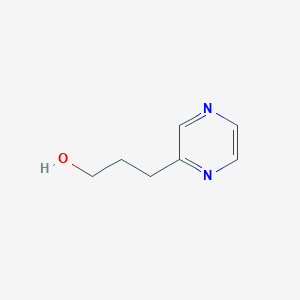
3-(Pyrazin-2-yl)propan-1-ol
Übersicht
Beschreibung
3-(Pyrazin-2-yl)propan-1-ol is an organic compound that features a pyrazine ring attached to a propanol chain. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Pyrazin-2-yl)propan-1-ol involves the palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . This method is known for its efficiency in forming carbon-carbon bonds, which is crucial for constructing the pyrazine-propanol structure.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve multi-step processes that include the preparation of intermediate compounds such as pyrazine-substituted prop-2-yn-1-ols. These intermediates are then subjected to further reactions to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrazin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming pyrazine-substituted aldehydes or ketones.
Reduction: The compound can be reduced to form pyrazine-substituted alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
The major products formed from these reactions include pyrazine-substituted aldehydes, ketones, alkanes, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(Pyrazin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 3-(Pyrazin-2-yl)propan-1-ol and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities.
Triazolo[4,3-a]pyrazine derivatives: Known for their antibacterial properties, these compounds share structural similarities with 3-(Pyrazin-2-yl)propan-1-ol.
Uniqueness
This compound is unique due to its specific structure, which allows for versatile chemical modifications and a broad range of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
3-pyrazin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHFPNHHMKJGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569792 | |
| Record name | 3-(Pyrazin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169339-30-4 | |
| Record name | 3-(Pyrazin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





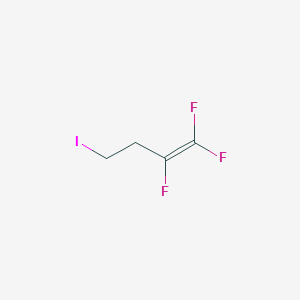
![trans-1'-(Methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid](/img/structure/B1627374.png)
![4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid](/img/structure/B1627375.png)
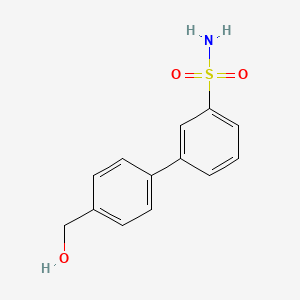



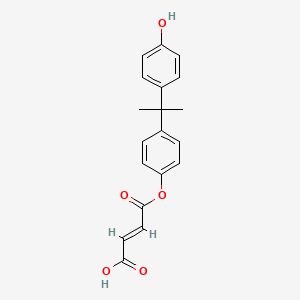
![Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate](/img/structure/B1627386.png)
